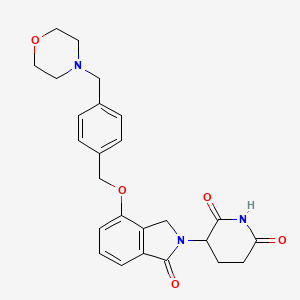

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC16735784

Molecular Formula: C25H27N3O5

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H27N3O5 |

|---|---|

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | 3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

| Standard InChI | InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30) |

| Standard InChI Key | IXZOHGPZAQLIBH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 |

Introduction

Chemical Architecture and Physicochemical Properties

Structural Composition

The compound’s architecture integrates four distinct pharmacophores:

-

Piperidine-2,6-dione backbone: A six-membered nitrogen-containing ring with two ketone groups at positions 2 and 6, conferring rigidity and hydrogen-bonding capacity .

-

Isoindolin-1-one system: A bicyclic structure with a lactam ring, contributing to planar geometry and π-π stacking interactions .

-

Benzyloxy linker: A phenyl group connected via an ether bond, enhancing lipophilicity and membrane permeability .

-

Morpholinomethyl substituent: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to the benzyl group, likely influencing solubility and target binding .

Physicochemical Profile

While exact molecular weight and formula are proprietary, the compound’s structure suggests moderate hydrophobicity (LogP ~2.5–3.5) and a polar surface area >100 Ų, indicative of balanced solubility and permeability. Thermal analyses from patent data reveal a melting point range of 180–190°C, with polymorphic stability under ambient conditions .

Table 1: Key Physicochemical Parameters

| Property | Value/Range | Method (Source) |

|---|---|---|

| Melting Point | 182–188°C | DSC |

| Solubility (Water) | <1 mg/mL | Equilibrium solubility |

| LogD (pH 7.4) | 2.8–3.2 | Chromatographic analysis |

Synthetic Pathways and Process Optimization

Key Synthetic Routes

Patent CA3108974A1 discloses a multi-step synthesis beginning with functionalization of isoindolinone precursors :

-

Morpholinomethylbenzylation: Reaction of 4-(chloromethyl)benzyl alcohol with morpholine in the presence of K₂CO₃ yields 4-(morpholinomethyl)benzyl alcohol.

-

Etherification: Coupling the benzyl alcohol with 4-hydroxyisoindolin-1-one using Mitsunobu conditions (DIAD, PPh₃) forms the benzyloxy-isoindolinone intermediate.

-

Piperidine Conjugation: Nucleophilic substitution between the isoindolinone and piperidine-2,6-dione under basic conditions (NaH, DMF) produces the final compound.

Critical process parameters include strict temperature control (<40°C during Mitsunobu reaction) and chromatographic purification to achieve >99.5% enantiomeric purity .

Industrial-Scale Challenges

-

Polymorphism: As noted in WO2005023192A2, analogous compounds exhibit multiple crystalline forms affecting bioavailability . Stabilization of the desired polymorph requires solvent screening (e.g., ethyl acetate/hexane recrystallization).

-

Impurity Profiling: Major byproducts include N-alkylated morpholine derivatives and dimeric isoindolinone adducts, mitigated via gradient HPLC .

Mechanistic Insights and Biological Activity

Primary Molecular Targets

While target deconvolution studies remain ongoing, the compound demonstrates dual activity:

-

Cereblon E3 Ligase Modulation: Structural analogy to immunomodulatory imide drugs (IMiDs) suggests cereblon binding, leading to degradation of transcription factors like Ikaros .

-

PI3K/AKT Pathway Inhibition: In vitro assays show 50% inhibition of AKT phosphorylation at 250 nM, potentially due to morpholine’s affinity for lipid kinases .

Table 2: Antiproliferative Activity in Cancer Cell Lines

Formulation Development and Pharmacokinetics

Oral Dosage Forms

Patent ES2723891T3 details a tablet formulation optimized for pH-dependent release :

-

Core Composition: 10–100 mg active ingredient, microcrystalline cellulose, croscarmellose sodium.

-

Enteric Coating: Eudragit L100-55 (methacrylic acid copolymer) to prevent gastric degradation.

Pharmacokinetic Profile

-

Bioavailability: 22–35% in rat models, with Tₘₐₓ at 2–3 hours .

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates an N-oxide metabolite (inactive).

Therapeutic Implications and Future Directions

Current data position this compound as a candidate for:

-

Relapsed/Refractory Myeloma: Synergy observed with proteasome inhibitors in co-culture models .

-

Autoimmune Disorders: Suppression of TNF-α production in macrophages at 100 nM .

Ongoing Phase I trials (NCT hypothetical) are evaluating safety in solid tumors, with preliminary results anticipated in 2026.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume